molecular formula C8H5BrFN B1294248 3-Bromo-2-fluorophenylacetonitrile CAS No. 874285-03-7

3-Bromo-2-fluorophenylacetonitrile

Cat. No. B1294248
M. Wt: 214.03 g/mol
InChI Key: JKRBRQNAVKGEHZ-UHFFFAOYSA-N
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Description

The compound 3-Bromo-2-fluorophenylacetonitrile is a halogenated nitrile that is of interest in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of 3-Bromo-2-fluorophenylacetonitrile.

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 3-Bromo-2-fluorophenylacetonitrile, can be achieved through various methods. For instance, a two-step synthesis involving palladium-catalyzed arylation followed by acidic deprotection/cyclization has been described for substituted 3-aminoindazoles from 2-bromobenzonitriles . Additionally, a scalable synthesis approach via bromodeboronation of aryl boronic acids has been developed, which could potentially be applied to the synthesis of 3-Bromo-2-fluorophenylacetonitrile .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography, revealing details such as space group and unit cell parameters . For example, a compound with a similar halogenated phenyl ring was found to crystallize in the monoclinic space group with specific unit cell parameters . These studies provide a foundation for predicting the molecular structure of 3-Bromo-2-fluorophenylacetonitrile.

Chemical Reactions Analysis

The reactivity of halogenated benzonitriles can be complex and is influenced by the presence of electron-withdrawing groups such as the nitrile and halogens. The literature describes various reactions involving arylacetonitriles, including tandem addition-rearrangement pathways . These insights can help predict the types of chemical reactions that 3-Bromo-2-fluorophenylacetonitrile may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. Theoretical calculations, such as DFT, can be used to predict vibrational and NMR spectra, which are crucial for understanding the compound's reactivity and stability . The presence of halogens can also affect the compound's boiling point, solubility, and density, although specific data for 3-Bromo-2-fluorophenylacetonitrile is not provided in the papers.

Safety And Hazards

This compound is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, one should wash their skin thoroughly. It should not be eaten, drunk, or smoked when using this product .

properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRBRQNAVKGEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650422
Record name (3-Bromo-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluorophenylacetonitrile

CAS RN

874285-03-7
Record name (3-Bromo-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromo-2-fluorophenyl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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